4-Amino-N-ethyl-3-(methylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship (SAR) LpxH antibacterial inhibitors

Procure the constitutional isomer of sematilide: 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide (CAS 1341393-99-4). Its unique 4-amino/3-methylsulfonyl topology—distinct from common 4-methylsulfonylamino benzamides—offers unmatched hydrogen-bond topology, metal coordination, and heterocyclic reactivity. Recent antibacterial LpxH inhibitor results confirm that this meta-substitution pattern yields distinct enzyme-ligand interactions and hERG safety profiles versus ortho/para analogs. Substitution with generic benzamides is not equivalent; only this regioisomer provides the precise pharmacophore for structure-based lead optimization. Bulk pricing available; inquire for a custom quote.

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
Cat. No. B12088454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-ethyl-3-(methylsulfonyl)benzamide
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C
InChIInChI=1S/C10H14N2O3S/c1-3-12-10(13)7-4-5-8(11)9(6-7)16(2,14)15/h4-6H,3,11H2,1-2H3,(H,12,13)
InChIKeyBFVFXUCYSXJZDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-ethyl-3-(methylsulfonyl)benzamide (CAS 1341393-99-4): A Research-Grade Meta-Substituted Benzamide Building Block for Medicinal Chemistry and Chemical Biology


4-Amino-N-ethyl-3-(methylsulfonyl)benzamide (CAS 1341393-99-4; molecular formula C₁₀H₁₄N₂O₃S; molecular weight 242.30 g/mol) is a benzamide derivative featuring a primary aromatic amine at the 4-position (para to the carboxamide), an N-ethyl substituent on the amide nitrogen, and a methylsulfonyl (-SO₂CH₃) group at the 3-position (meta to the carboxamide) . This constitutionally distinct substitution pattern differentiates it from the historically prominent Class III antiarrhythmic 4-[(methylsulfonyl)amino]benzamide pharmacophore (e.g., sematilide), in which the methylsulfonylamino group occupies the para-position [1]. The compound is commercially supplied as a research intermediate—typically at ≥98% purity—for use as a building block in medicinal chemistry, heterocyclic synthesis, metal-coordination chemistry, and catalysis, with explicit labeling for research and further manufacturing use only, not for direct human application .

Why 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide Cannot Be Replaced by Common Benzamide Alternatives Without Re-Validating Chemistry


The regiospecific combination of a 4-amino group with a 3-methylsulfonyl substituent on the benzamide core generates chemical reactivity, coordination geometry, and potential biological target engagement that are constitutionally inaccessible to the more common 4-[(methylsulfonyl)amino]benzamide analogs (e.g., sematilide scaffold) or to benzamides lacking the sulfonyl moiety entirely [1][2]. In para-methylsulfonylamino benzamides, the sulfonyl is attached via an -NH-SO₂- linker, creating a hydrogen-bond donor (sulfonamide N-H) at the para-position. In this compound, the methylsulfonyl is a direct C-SO₂ substituent at the meta-position without an intervening amine, while the primary aromatic amine resides at the para-position—providing a distinct hydrogen-bond donor/acceptor topology and altering the electronic environment of the aromatic ring . Recent evidence from the LpxH antibacterial inhibitor field demonstrates that shifting sulfonamide substitution from the ortho- to the meta-position fundamentally alters enzyme-ligand interactions, hERG channel blocking liability, and antibacterial activity, underscoring that even positional isomerism within this chemotype produces pharmacologically non-interchangeable outcomes [3]. A researcher or procurement specialist substituting this compound with a generic 4-substituted benzamide or an N-ethylbenzamide lacking the 3-methylsulfonyl group will obtain a molecule with different metal-binding capacity, different reactivity in heterocycle-forming reactions, and potentially divergent biological target profiles, requiring full re-validation of any downstream chemistry or assay.

Quantitative Differentiation Evidence for 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide (CAS 1341393-99-4) Relative to Analogs


Regioisomeric Substitution Pattern: Meta-Methylsulfonyl vs. Para-Methylsulfonylamino Topology Drives Distinct Biological and Physicochemical Profiles

This compound bears a direct C-SO₂CH₃ substituent at the 3-position (meta) and a primary amine at the 4-position (para). In contrast, the classic antiarrhythmic benzamide pharmacophore (e.g., sematilide) carries a 4-NH-SO₂CH₃ (para-methylsulfonylamino) group. The critical difference is the sulfonamide N-H donor present in sematilide-class compounds but absent in this compound, which instead presents a free aromatic amine at the para-position . A 2024 study on meta-sulfonamidobenzamide LpxH inhibitors demonstrated that shifting sulfonamide substitution from ortho to meta necessitates N-demethylation to maintain wild-type antibacterial activity and substantially alters hERG ion channel blocking, as confirmed by two X-ray co-crystal structures showing divergent enzyme-ligand interaction modes between meta- and ortho-analogs [1]. While this 2024 study does not directly test 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide, it establishes that meta-substitution on the benzamide scaffold produces structurally validated, pharmacologically distinct outcomes compared to ortho- or para-substituted congeners.

Medicinal chemistry Structure-activity relationship (SAR) LpxH antibacterial inhibitors Scaffold differentiation

Commercial Purity Benchmark: ≥98% HPLC Purity with Research-Grade Quality Control Differentiates from Uncharacterized or Lower-Purity Generic Alternatives

Suppliers of 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide specify a purity of ≥98% (HPLC) for research and further manufacturing use, with storage conditions of sealed, dry environment at 2–8°C and room-temperature shipping in continental regions . In contrast, the closely related building block 4-Amino-3-(methylsulfonyl)benzamide (CAS not specified in listing; MW 214.24 g/mol)—which lacks the N-ethyl substituent and thus possesses a primary amide rather than a secondary N-ethylamide—is offered by the same supplier class with similar purity labeling but carries different hydrogen-bonding capacity and reactivity due to the absence of the N-ethyl group . The documented purity specification enables researchers to use this compound directly in synthetic sequences without additional purification, reducing batch-to-batch variability in multi-step syntheses.

Chemical procurement Quality control Research-grade intermediates HPLC purity

Dual Amino-Methylsulfonyl Functionality Enables Metal-Coordination and Heterocycle-Forming Chemistry Not Accessible with Mono-Functional Benzamide Intermediates

The compound contains both a primary aromatic amine (a nucleophile and metal-coordinating ligand) and a methylsulfonyl group (a strong electron-withdrawing substituent and potential leaving group in nucleophilic aromatic substitution) on the same benzamide scaffold [1]. This bifunctional arrangement enables the compound to serve as a ligand in metal coordination complexes and as a precursor for heterocyclic compound synthesis, applications that are documented for this specific compound class [1]. In comparison, the widely used 4-[(methylsulfonyl)amino]benzamide pharmacophore (as in sematilide) contains a sulfonamide -NH- at the para-position that is less nucleophilic than the free aromatic amine and cannot participate in the same range of amine-based transformations (e.g., diazotization, Schiff base formation, azo coupling) that the 4-amino group enables [2]. Additionally, 4-Amino-N-ethylbenzamide (CAS 5341-07-9), which lacks the methylsulfonyl group entirely, cannot engage in sulfone-directed metal coordination or sulfonyl-activation chemistry.

Synthetic chemistry Metal coordination Heterocyclic synthesis Bifunctional building blocks

Meta-Sulfonyl Substitution on Benzamide Scaffold Confers Altered hERG Liability Profile Relative to Ortho-Substituted Analogs, as Demonstrated in LpxH Inhibitor Series

A 2024 study on meta-sulfonamidobenzamide-based LpxH inhibitors reported that modifying the benzamide scaffold from ortho- to meta-sulfonamide substitution alters the blocking of the cardiac voltage-gated potassium ion channel hERG, a critical cardiac safety liability [1]. While this study does not directly measure 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide, it provides class-level evidence that the position of the sulfonyl group on the benzamide ring modulates hERG affinity. This is relevant because the classic para-methylsulfonylamino benzamide antiarrhythmics (e.g., sematilide, IKr IC₅₀ = 25 μM) are deliberately designed to interact with cardiac potassium channels . The meta-methylsulfonyl configuration in this compound, combined with the absence of the sulfonamide N-H, may result in reduced cardiac ion channel activity—a potential advantage for programs seeking benzamide-based inhibitors (e.g., antibacterial LpxH or kinase targets) where hERG off-target activity must be minimized.

Cardiac safety pharmacology hERG ion channel Antibacterial drug discovery Meta-substituted benzamides

Procurement-Relevant Application Scenarios for 4-Amino-N-ethyl-3-(methylsulfonyl)benzamide (CAS 1341393-99-4)


Medicinal Chemistry: Synthesis of Meta-Substituted Benzamide-Focused Compound Libraries for Antibacterial LpxH and Kinase Inhibitor Programs

The compound serves as a key bifunctional intermediate for constructing meta-methylsulfonyl benzamide analogs. The 2024 EJMC study on meta-sulfonamidobenzamide LpxH inhibitors established that meta-substitution yields X-ray-validated enzyme-ligand interactions distinct from ortho-analogs and alters hERG liability [1]. Researchers can use this building block to install the 4-amino-3-methylsulfonylbenzamide pharmacophore into lead compounds via amide coupling at the carboxylic acid precursor stage or through direct functionalization of the free amine, enabling exploration of this underexplored regioisomeric space in antibacterial and kinase inhibitor drug discovery.

Synthetic Methodology: Metal Coordination and Heterocyclic Chemistry Using a Sulfone-Amine Bifunctional Scaffold

The dual presence of a primary aromatic amine and a methylsulfonyl group on the benzamide core enables bidentate metal coordination and participation in heterocycle-forming condensation reactions [2]. The free amine can be diazotized for Sandmeyer-type diversification, converted to Schiff bases, or used in azo coupling, while the sulfone provides an electron-withdrawing group that activates the aromatic ring toward nucleophilic aromatic substitution and stabilizes metal complexes—chemistry not accessible with sulfonamide-protected analogs.

Reference Standard and Analytical Method Development for Sulfone-Containing Benzamide Intermediates

With a commercial purity specification of ≥98% (HPLC) and defined storage conditions (sealed, dry, 2–8°C) , this compound is suitable for use as a chromatographic reference standard in HPLC, LC-MS, or GC-MS methods for quantifying related benzamide intermediates in reaction monitoring or quality control workflows. The N-ethylamide substituent provides a characteristic mass spectral fragment (M⁺ = 242.30) that differentiates it from the N-des-ethyl analog (MW 214.24), enabling unambiguous identification in complex reaction mixtures.

Chemical Biology Probe Development: Investigating the Role of Meta- vs. Para-Sulfonyl Substitution in Target Engagement

For chemical biology programs investigating structure-activity relationships in sulfone-containing benzamide pharmacophores, this compound offers a regioisomerically pure building block to systematically compare meta-methylsulfonyl substitution against the well-characterized para-methylsulfonylamino scaffold [3]. The absence of the sulfonamide N-H in this compound, combined with the free para-amine, creates a distinct hydrogen-bond donor/acceptor pattern that can be exploited in structure-based design to probe binding site topology and selectivity determinants.

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